Methyl 2-acetamidoacrylate Methyl 2-acetamidoacrylate Conjugated addition of secondary amines, imidazole and pyrazole to methyl 2 methyl 2-acetamidoacrylate in the presence of a catalyst results in the formation of β-Dialkylamino-α-alanine and β-(N-heteroaryl)-α-alanine derivatives. Methyl-2-acetamidoacrylate (M2AA) is an anti-inflammatory agent. The catalytic reaction of methyl 2-acetamidoacrylate with Grignard′s reagents affords α-amino esters. M2AA can form thermosensitive copolymers with methyl acrylate.
Methyl ester of 2-acetamidoacrylate. methyl 2-acetamidoacrylate (Me-2-AA) is a di-unsaturated α-amino acid derivative. methyl-2-acetamidoacrylate exihibits anti -inflammatory properties, it is very effective against lipopolysaccharide (LPS)- induced nitric oxide production by RAW 264.

Brand Name: Vulcanchem
CAS No.: 35356-70-8
VCID: VC21130881
InChI: InChI=1S/C6H9NO3/c1-4(6(9)10-3)7-5(2)8/h1H2,2-3H3,(H,7,8)
SMILES: CC(=O)NC(=C)C(=O)OC
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol

Methyl 2-acetamidoacrylate

CAS No.: 35356-70-8

Cat. No.: VC21130881

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-acetamidoacrylate - 35356-70-8

Specification

Description Conjugated addition of secondary amines, imidazole and pyrazole to methyl 2 methyl 2-acetamidoacrylate in the presence of a catalyst results in the formation of β-Dialkylamino-α-alanine and β-(N-heteroaryl)-α-alanine derivatives. Methyl-2-acetamidoacrylate (M2AA) is an anti-inflammatory agent. The catalytic reaction of methyl 2-acetamidoacrylate with Grignard′s reagents affords α-amino esters. M2AA can form thermosensitive copolymers with methyl acrylate.
Methyl ester of 2-acetamidoacrylate. methyl 2-acetamidoacrylate (Me-2-AA) is a di-unsaturated α-amino acid derivative. methyl-2-acetamidoacrylate exihibits anti -inflammatory properties, it is very effective against lipopolysaccharide (LPS)- induced nitric oxide production by RAW 264.

CAS No. 35356-70-8
Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
IUPAC Name methyl 2-acetamidoprop-2-enoate
Standard InChI InChI=1S/C6H9NO3/c1-4(6(9)10-3)7-5(2)8/h1H2,2-3H3,(H,7,8)
Standard InChI Key SMWNFFKPVLVOQQ-UHFFFAOYSA-N
SMILES CC(=O)NC(=C)C(=O)OC
Canonical SMILES CC(=O)NC(=C)C(=O)OC

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